molecular formula C14H13ClO2 B373043 1-[(4-Chlorobenzyl)oxy]-4-methoxybenzene

1-[(4-Chlorobenzyl)oxy]-4-methoxybenzene

Cat. No.: B373043
M. Wt: 248.7g/mol
InChI Key: AIQKJZOAROTWTH-UHFFFAOYSA-N
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Description

1-[(4-Chlorobenzyl)oxy]-4-methoxybenzene is a substituted aromatic compound featuring a benzene ring with two key functional groups: a methoxy (-OCH₃) group at the para position and a 4-chlorobenzyloxy (-OCH₂C₆H₄Cl) group. The 4-chlorobenzyloxy moiety consists of a benzyl group (CH₂C₆H₅) substituted with a chlorine atom at the para position, linked to the central benzene ring via an ether oxygen.

Synthesis: A common synthetic route involves the Williamson ether synthesis. For instance, 4-hydroxyacetophenone is reacted with 4-chlorobenzyl chloride in absolute ethanol under reflux with anhydrous potassium carbonate as a base. The reaction proceeds via nucleophilic substitution, yielding the target compound after purification by recrystallization .

Properties

Molecular Formula

C14H13ClO2

Molecular Weight

248.7g/mol

IUPAC Name

1-chloro-4-[(4-methoxyphenoxy)methyl]benzene

InChI

InChI=1S/C14H13ClO2/c1-16-13-6-8-14(9-7-13)17-10-11-2-4-12(15)5-3-11/h2-9H,10H2,1H3

InChI Key

AIQKJZOAROTWTH-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl

Canonical SMILES

COC1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The 4-chlorobenzyloxy group in the target compound enhances electron-withdrawing character compared to allyloxy or methoxymethyl groups, influencing reaction rates in nucleophilic substitutions .
  • Steric Hindrance : Bulky substituents like 4-chlorobenzyloxy reduce reactivity in crowded reactions compared to smaller groups (e.g., chloromethoxymethyl) .
  • Thermal Stability : Allyl ethers (e.g., 1-(allyloxy)-4-methoxybenzene) decompose at lower temperatures (~180°C) compared to aromatic ethers like the target compound .

Functional Group Additions or Modifications

Compound Name Molecular Formula Key Functional Groups Synthesis Method Key Properties/Applications Reference
1-{4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}ethanone C₁₆H₁₅ClO₃ 3-OCH₃, 4-OCH₂C₆H₄Cl, acetyl Friedel-Crafts acylation of 4-[(4-chlorobenzyl)oxy]-3-methoxybenzene Increased polarity due to ketone; potential drug intermediate
O-(4-Methoxybenzyl)hydroxylamine hydrochloride C₈H₁₂ClNO₂ 4-OCH₃, hydroxylamine (-ONH₂·HCl) Reaction of 4-methoxybenzyl chloride with hydroxylamine Nucleophilic reagent in oxime formation
4-[(4-Chlorophenyl)methyl]-2-(4-methoxyphenyl)-1,1-dioxo-1λ⁶,2,4-benzothiadiazin-3-one C₂₁H₁₆ClN₂O₄S Benzothiadiazinone core, 4-Cl-benzyl, 4-OCH₃ Multi-step synthesis involving cyclization Anticancer candidate; heterocyclic bioactivity

Key Observations :

  • Ketone Introduction: The acetyl group in 1-{4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}ethanone increases solubility in polar solvents compared to the parent compound .

Key Observations :

  • Antifungal Activity : Econazole’s efficacy stems from its imidazole ring and lipophilic chlorinated substituents, enabling membrane penetration .
  • Positional Isomerism : The methoxy group in the target compound (para position) vs. Econazole’s dichlorophenyl group (meta/para) highlights how substituent placement dictates biological target specificity .

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